molecular formula C13H13N5 B3803153 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine

Cat. No.: B3803153
M. Wt: 239.28 g/mol
InChI Key: YLRNITYDQVFNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine is a compound that belongs to the class of heterocyclic amines. This compound features both imidazo[1,2-a]pyridine and pyrimidine moieties, which are known for their significant biological and pharmacological activities. The presence of these heterocyclic structures makes this compound a valuable subject of study in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free . Another method involves the formation of 3-bromoimidazo[1,2-a]pyridines in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine and pyrimidine rings.

Scientific Research Applications

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine and pyrimidine moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine is unique due to the combination of both imidazo[1,2-a]pyridine and pyrimidine moieties in a single molecule. This unique structure provides a diverse range of biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-2-9-18-10-11(17-12(18)4-1)5-8-16-13-14-6-3-7-15-13/h1-4,6-7,9-10H,5,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRNITYDQVFNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.